1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane
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Overview
Description
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane is a fluorinated organic compound with the molecular formula C5H6F6O2. This compound is characterized by the presence of trifluoromethyl groups and an ethoxyphosphonoyloxy moiety, making it a unique and versatile chemical in various applications.
Preparation Methods
The synthesis of 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane typically involves the reaction of trifluoroethanol with a suitable phosphonoylating agent under controlled conditions. One common method includes the use of trifluoroethanol and formaldehyde in the presence of a catalyst to form the desired product . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation.
Scientific Research Applications
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include the formation of hydrogen bonds and van der Waals forces .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane can be compared with similar fluorinated compounds such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is used as a solvent and in battery technologies.
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)methoxyethane: Another fluorinated ether with similar applications in organic synthesis.
1,1,1-Trifluoro-2-iodoethane: Used in various organic reactions and as an intermediate in the synthesis of other fluorinated compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxyphosphonoyloxy)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKUVUXMIHXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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